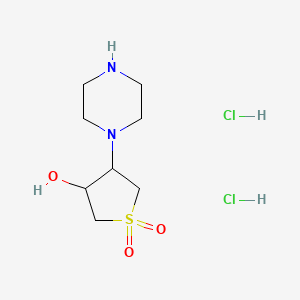
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Overview
Description
“3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride” is a chemical compound with the molecular formula C8H18Cl2N2O3S and a molecular weight of 293.21 . It is used for research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 293.21 . Other physical and chemical properties like boiling point and storage conditions are not specified .Scientific Research Applications
Medicinal Chemistry: Synthesis of Antidepressant Molecules
This compound plays a crucial role in the synthesis of antidepressant molecules. The metal-catalyzed reactions involving transition metals like iron, nickel, and ruthenium can create key structural motifs found in antidepressants . These include tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), which are vital for treating depression, a significant global health concern .
Pharmacology: Development of Dual- or Multi-target Antidepressants
In pharmacology, the compound is used to develop novel antidepressants with a quick onset, low side effects, and enhanced cognitive function . The aim is to create dual- or multi-target drugs that can alleviate symptoms and improve the quality of life for individuals with moderate to severe depression .
Biochemistry: Metal-Catalyzed Asymmetric Conversion
Biochemists utilize this compound in metal-catalyzed asymmetric conversions, which are essential for producing functionalized molecules like 2-oxazolidinones . These molecules have potential industrial applications and are important for various biochemical processes.
Neuroscience: MAGL Inhibitors
In neuroscience, derivatives of this compound are investigated as monoacylglycerol lipase (MAGL) inhibitors . MAGL plays a role in the endocannabinoid signaling pathway, which is important for neuroinflammation, pain, and other neurological functions.
Molecular Biology: Functionalized Molecule Synthesis
Molecular biologists are interested in the compound for synthesizing functionalized molecules that can be used in genetic engineering and manipulation . The compound’s ability to participate in complex reactions makes it valuable for creating specific molecular structures needed in molecular biology.
Chemistry: Analytical and Synthetic Applications
Chemists use this compound for various analytical and synthetic applications. Its properties are documented for use in NMR, HPLC, LC-MS, and UPLC, which are critical techniques for analyzing chemical substances . The compound’s versatility makes it a valuable asset in chemical synthesis and research.
Mechanism of Action
Target of action
Many compounds with a piperazine moiety are known to interact with the central nervous system, particularly targeting neurotransmitter receptors such as dopamine, serotonin, and norepinephrine .
Mode of action
The compound might interact with its targets by binding to the active sites of these receptors, thereby modulating the signaling pathways associated with these neurotransmitters .
Biochemical pathways
The compound’s interaction with its targets could affect various biochemical pathways, particularly those involved in mood regulation, pain perception, and other neurological functions .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound targets neurotransmitter receptors, it could potentially alter neuronal signaling and influence neurological functions .
properties
IUPAC Name |
1,1-dioxo-4-piperazin-1-ylthiolan-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.2ClH/c11-8-6-14(12,13)5-7(8)10-3-1-9-2-4-10;;/h7-9,11H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCLJEPUZAFCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2CS(=O)(=O)CC2O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride](/img/structure/B1520369.png)
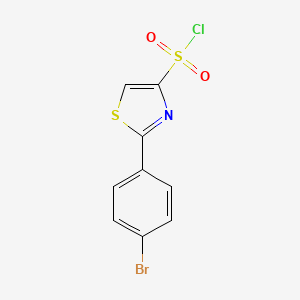
![4-[(2-Fluorophenyl)methoxy]aniline hydrochloride](/img/structure/B1520372.png)
![4-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B1520374.png)
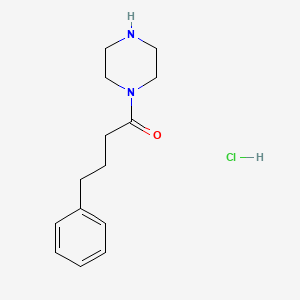
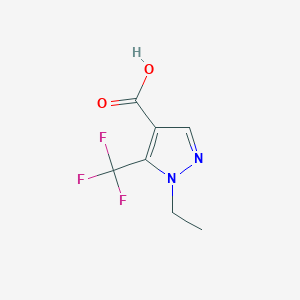
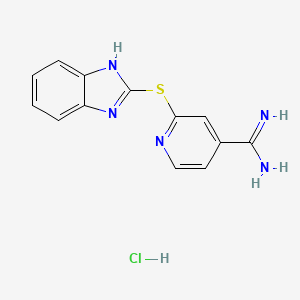
![2-[(Diphenylmethyl)amino]acetic acid hydrochloride](/img/structure/B1520381.png)
![2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride](/img/structure/B1520382.png)
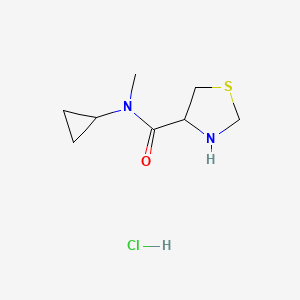
![N-[4-(2-chloroacetamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520386.png)

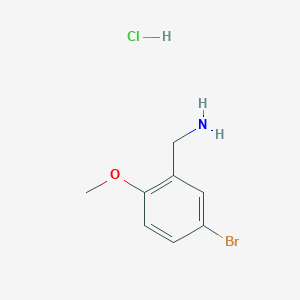
![[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1520391.png)